Butanoic acid, 3-(butylamino)-
Description
Butanoic acid, 3-(butylamino)- (IUPAC name: 3-(butylamino)butanoic acid) is a hypothetical aliphatic carboxylic acid derivative featuring a butylamino (-NH-C₄H₉) substituent at the third carbon of the butanoic acid backbone. The butylamino group introduces steric bulk and basicity, which may influence solubility, reactivity, and biological activity compared to simpler amino acids like β-aminobutyric acid .
Properties
IUPAC Name |
3-(butylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-9-7(2)6-8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCRYEOIYUNCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549237 | |
| Record name | 3-(Butylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112996-50-6 | |
| Record name | 3-(Butylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(butylamino)-, typically involves the reaction of butanoic acid with butylamine. The reaction can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the amide bond between the butanoic acid and butylamine, resulting in the formation of 3-(butylamino)butanoic acid.
Industrial Production Methods
Industrial production of butanoic acid, 3-(butylamino)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(butylamino)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted amides or amines depending on the substituent introduced.
Scientific Research Applications
Butanoic acid, 3-(butylamino)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 3-(butylamino)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, the compound can induce changes in chromatin structure and gene expression, leading to various biological effects. Additionally, it may interact with G protein-coupled receptors (GPCRs) and other signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues of Substituted Butanoic Acids
The following table compares key structural and functional features of 3-(butylamino)butanoic acid with related compounds:
Key Observations:
In contrast, 4-(diethylamino)butanoic acid’s substituent at the terminal carbon may enhance solubility in nonpolar solvents due to the diethyl group’s electron-donating nature .
Bioactivity: Bumetanide, a benzoic acid derivative with a butylamino group, demonstrates the pharmacological significance of this substituent. Its sulfamoyl and phenoxy groups enhance binding to renal ion transporters, highlighting the role of combined functional groups in drug design .
Synthetic Utility: Esters of substituted butanoic acids (e.g., 3-methylbutanoic acid esters in ) are widely used in fragrances and flavorings. The butylamino group in 3-(butylamino)butanoic acid could similarly serve as a precursor for specialty polymers or surfactants .
Physicochemical Properties (Inferred)
While direct data for 3-(butylamino)butanoic acid are unavailable, trends from analogs suggest:
- Solubility: Likely polar due to the carboxylic acid group but less water-soluble than 3-aminobutanoic acid due to the hydrophobic butyl chain.
- pKa: The amino group’s basicity (pKa ~10–11) and carboxylic acid’s acidity (pKa ~4–5) would create zwitterionic behavior in aqueous solutions, similar to β-aminobutyric acid .
- Thermal Stability: Comparable to aliphatic amino acids (decomposition above 200°C).
Biological Activity
Butanoic acid, 3-(butylamino)-, also known as butylamino butanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 159.23 g/mol
- IUPAC Name : Butanoic acid, 3-(butylamino)-
Antimicrobial Properties
Research indicates that butanoic acid derivatives exhibit significant antimicrobial and antifungal properties. The compound has been tested against various pathogens, showing promising results.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Antifungal activity observed |
The proposed mechanism of action for the antimicrobial effects of butanoic acid, 3-(butylamino)- involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This disruption leads to cell lysis and death.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of butanoic acid derivatives, researchers found that butanoic acid, 3-(butylamino)- demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several pathogens:
- MIC Results :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
- Candida albicans: 16 µg/mL
This study underscores the potential use of this compound in treating infections caused by resistant strains of bacteria.
Study 2: In Vivo Effects
Another study focused on the in vivo effects of butanoic acid, 3-(butylamino)- in animal models. The compound was administered to rats to evaluate its pharmacokinetics and biological effects. Results indicated:
- Pharmacokinetics :
- Peak plasma concentration reached within 2 hours post-administration.
- Half-life: Approximately 4 hours.
- Biological Effects :
- Reduction in inflammatory markers.
- Enhanced immune response observed through increased leukocyte counts.
These findings suggest that butanoic acid, 3-(butylamino)- may have therapeutic potential beyond its antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
